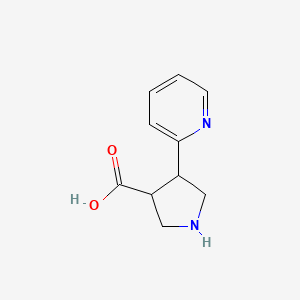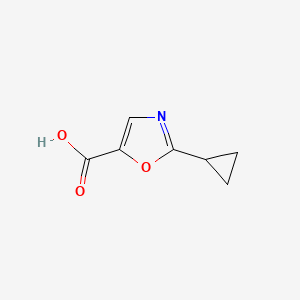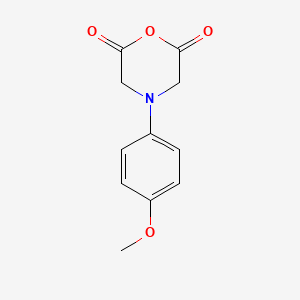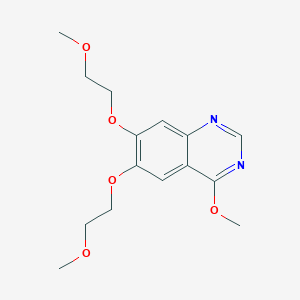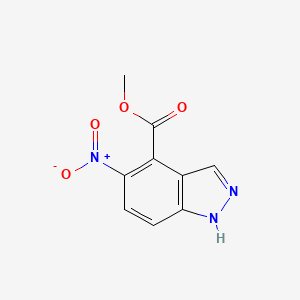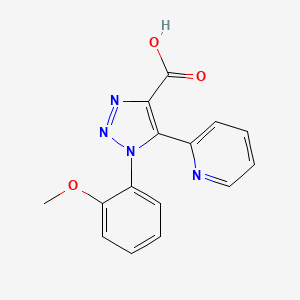![molecular formula C10H18N4 B1453094 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine CAS No. 1248960-54-4](/img/structure/B1453094.png)
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine
Overview
Description
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a dimethyl-1H-1,2,4-triazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The unique structure of the triazole ring, which includes three nitrogen atoms, imparts distinctive chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine plays a significant role in biochemical reactions due to its unique structure. The triazole ring in this compound can form various weak interactions, such as hydrogen bonds, ion-dipole interactions, and van der Waals forces . These interactions enable this compound to bind with a variety of enzymes and receptors in biological systems. For instance, it has been shown to interact with enzymes involved in plant growth regulation, such as ent-kaurene oxidase, which is crucial for gibberellin biosynthesis .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, this compound has been observed to alter the levels of endogenous hormones like indole-3-acetic acid (IAA), abscisic acid (ABA), and gibberellins (GA3), thereby affecting root development and growth . These changes in hormone levels suggest that this compound can significantly impact cellular processes related to growth and development.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can inhibit or activate enzymes by forming stable complexes with them. For instance, it inhibits ent-kaurene oxidase by binding to its active site, thereby preventing the conversion of ent-kaurene to ent-kaurenoic acid, a precursor of gibberellins . This inhibition leads to a decrease in gibberellin levels, which in turn affects plant growth and development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in hormone levels and cellular processes, which may have lasting effects on cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote growth and development by modulating hormone levels and enzyme activity. At high doses, it may exhibit toxic or adverse effects, such as inhibition of essential enzymes and disruption of normal cellular processes . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to hormone biosynthesis and regulation. It interacts with enzymes like ent-kaurene oxidase, which plays a key role in the biosynthesis of gibberellins . By inhibiting this enzyme, this compound can alter the metabolic flux and levels of metabolites involved in growth regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The distribution of this compound within the cell is crucial for its activity, as it needs to reach specific sites to interact with target enzymes and receptors.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its function, as it allows the compound to interact with enzymes and receptors in the appropriate cellular context . For example, its presence in the cytoplasm enables it to bind to cytoplasmic enzymes and modulate their activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine typically involves the reaction of piperidine with a suitable triazole derivative. One common method involves the alkylation of piperidine with a dimethyl-1H-1,2,4-triazole precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted alcohols or amines. Substitution reactions can result in a variety of triazole derivatives with different functional groups.
Scientific Research Applications
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological targets makes it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals, such as plant growth regulators and pesticides, due to its ability to modulate biological processes in plants.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties but lacking the piperidine ring.
1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one: Another triazole derivative with different substituents, used in agrochemicals.
1-(3-amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one: A triazole compound with an amino group, showing different biological activities.
Uniqueness
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine is unique due to the presence of both the piperidine ring and the dimethyl-1H-1,2,4-triazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-4-3-5-11-6-10/h10-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUYVQZAPFNGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


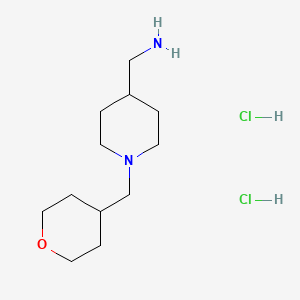




![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)
